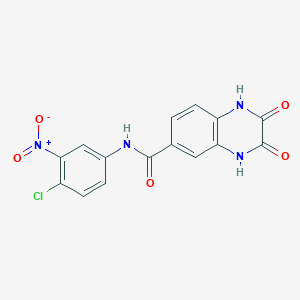
N-(4-chloro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a 4-chloro-3-nitrophenyl group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-chloro-3-nitroaniline with a suitable quinoxaline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process typically includes steps such as nitration, chlorination, and amide formation, followed by purification techniques like recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The presence of the nitro and chloro groups makes it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and various amines. Reactions are typically carried out in polar solvents like methanol or dimethylformamide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed under controlled conditions.
Major Products
Substitution Products: Depending on the nucleophile, products may include substituted quinoxalines with various functional groups.
Reduction Products: The primary product is the corresponding amine derivative.
Oxidation Products: Quinoxaline N-oxides and other oxidized derivatives.
科学研究应用
N-(4-chloro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those involving kinases and other regulatory proteins.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(4-bromo-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide
- N-(4-fluoro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide
- N-(4-methyl-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide is unique due to the presence of the chloro and nitro groups, which confer distinct electronic and steric properties. These groups influence the compound’s reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research. The specific combination of substituents also affects its binding affinity and selectivity towards molecular targets, distinguishing it from other similar compounds.
属性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O5/c16-9-3-2-8(6-12(9)20(24)25)17-13(21)7-1-4-10-11(5-7)19-15(23)14(22)18-10/h1-6H,(H,17,21)(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOAQGHKFKHSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])NC(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
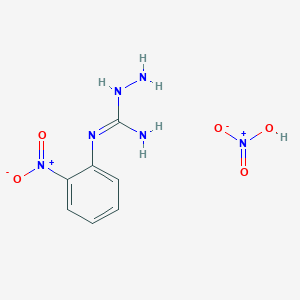
![methyl N-[3-(dimethylamino)-2,6-diethylphenyl]carbamate](/img/structure/B8041418.png)
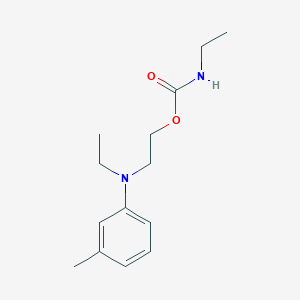
![propan-2-yl N-[4-(diethylsulfamoyl)phenyl]carbamate](/img/structure/B8041428.png)
![2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione](/img/structure/B8041441.png)
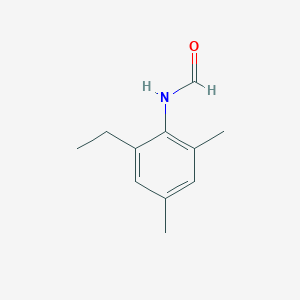
![N-[3-[2-(acetamidomethyl)cyclohexen-1-yl]propyl]acetamide](/img/structure/B8041457.png)
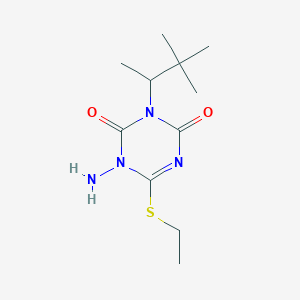
![4-Chloroisoindolo[2,3-a]quinazoline-5,11-dione](/img/structure/B8041464.png)
![2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione](/img/structure/B8041471.png)
![6-Amino-4-bromobenzo[e]perimidin-7-one](/img/structure/B8041478.png)
![12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one](/img/structure/B8041486.png)

![2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B8041519.png)
